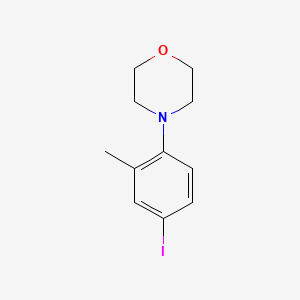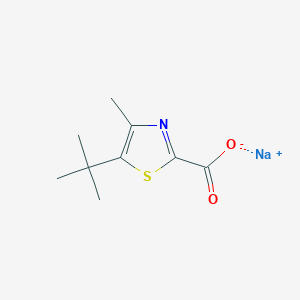
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (STBC) is a thiazole-based compound that has been studied for its potential in a wide range of scientific research applications. STBC has been found to have a variety of biochemical and physiological effects and has been shown to be useful for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthetic Applications : A study by Mayer, Hartenhauer, and Gruner (1990) demonstrated the reaction of methyl arylcarbodithioates with ethyl isothiocyanatoacetate, using sodium hydride in tetrahydrofuran. This process yielded sodium salts of ethyl 5-aryl-2-mercapto-1,3-thiazole-4-carboxylates, which upon methylation, led to the formation of 2-methylthio derivatives (Mayer, Hartenhauer, & Gruner, 1990).
Phosphorylation and Alkylation Reactions : Pevzner (2003) researched the reaction of ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate with N-bromo-succinimide. The study found that the compound could be selectively phosphorylated and acted as an alkylating agent in the presence of secondary amines and sodium butanethiolate (Pevzner, 2003).
Structural Analysis : An et al. (2010) synthesized the title compound, C10H14N2O4S, by reacting methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate. The structure demonstrated intramolecular hydrogen bonds leading to the formation of two twisted six-membered rings (An et al., 2010).
Biological and Pharmaceutical Applications
Anti-Mycobacterial and Antifungal Activities : Doležal et al. (2006) explored the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of amides synthesized from chlorides of substituted pyrazine-2-carboxylic acids and aminothiazoles. The study revealed significant activities against Mycobacterium tuberculosis and Trichophyton mentagrophytes, suggesting potential pharmaceutical applications (Doležal et al., 2006).
Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines : Litvinchuk et al. (2021) described an efficient synthetic route to 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives. These derivatives have potential implications in the development of new medicinal compounds (Litvinchuk et al., 2021).
Antibacterial Activity Evaluation : Markovich et al. (2014) synthesized 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and investigated their antibacterial properties. The study contributes to understanding the potential application of these compounds in antibacterial treatments (Markovich et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Na/c1-5-6(9(2,3)4)13-7(10-5)8(11)12;/h1-4H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBETVZPXNUJHSR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)[O-])C(C)(C)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
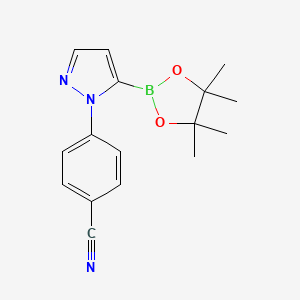
![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)
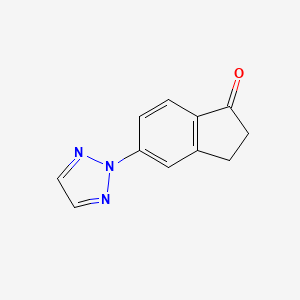

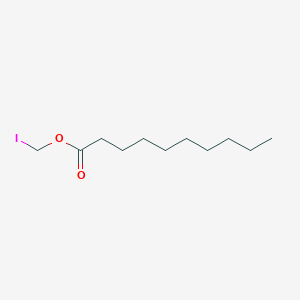



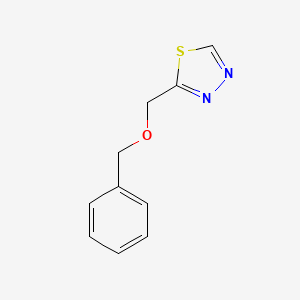
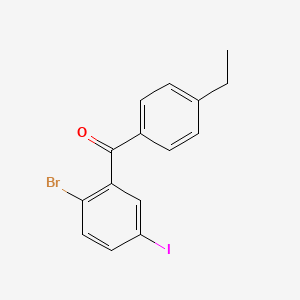
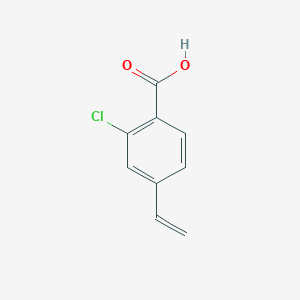
![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)
